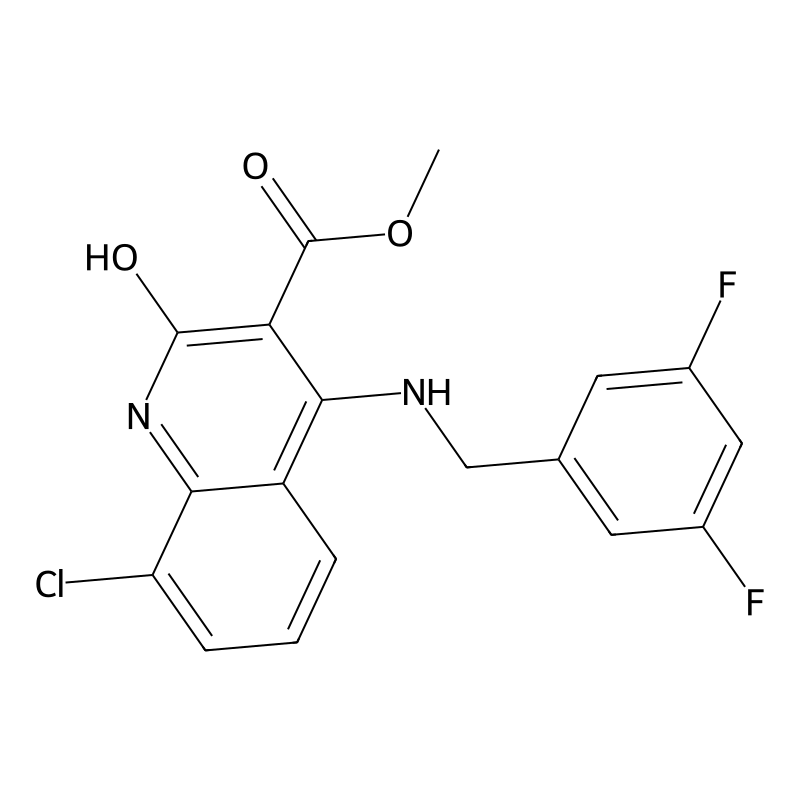

Methyl 8-chloro-4-((3,5-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Chemical Background

Methyl 8-chloro-4-((3,5-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a molecule containing a fused tricycle ring system called a dihydroquinoline. This molecule also incorporates a chloride atom, an amine functional group, and an ester functional group. Dihydroquinolines are a class of heterocyclic compounds that have been studied for their potential medicinal properties [].

Scientific Research Applications

Methyl 8-chloro-4-((3,5-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a synthetic organic compound characterized by its complex structure, which includes a quinoline core substituted with various functional groups. The compound's molecular formula is , and it features a chloro group, difluorobenzyl amine, and a carboxylate ester moiety. This unique combination of substituents contributes to its potential biological activity and applications in medicinal chemistry.

- Nucleophilic substitutions: The chloro group can be replaced by nucleophiles such as amines or thiols.

- Ester hydrolysis: The methyl ester can be hydrolyzed to yield the corresponding carboxylic acid.

- Reduction reactions: The carbonyl group in the quinoline ring may participate in reduction reactions, potentially yielding various derivatives.

These reactions enable the modification of the compound to enhance its biological properties or to create analogs for further study.

Methyl 8-chloro-4-((3,5-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate exhibits notable biological activities. Compounds with similar structures have been reported to possess:

- Antimicrobial properties: Some derivatives show efficacy against a range of bacteria and fungi.

- Anticancer activity: Quinoline-based compounds are often explored for their ability to inhibit cancer cell proliferation.

- Inhibition of protein-protein interactions: This compound may interfere with specific signaling pathways relevant to cancer and other diseases.

Research into the biological activity of this compound is ongoing, focusing on its mechanism of action and potential therapeutic applications.

The synthesis of methyl 8-chloro-4-((3,5-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves several steps:

- Formation of the quinoline core: This can be achieved through cyclization reactions involving appropriate precursors such as anilines and aldehydes.

- Introduction of the chloro group: Chlorination reactions can be employed to selectively introduce the chloro substituent at the 8-position of the quinoline ring.

- Amine coupling: The difluorobenzyl amine can be coupled with the quinoline derivative using standard coupling techniques such as EDC/NHS activation.

- Esterification: Finally, methyl esterification can be performed to yield the final product.

These synthetic routes allow for the introduction of various substituents, enabling the exploration of structure-activity relationships.

Methyl 8-chloro-4-((3,5-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate has potential applications in:

- Pharmaceuticals: As a lead compound in drug discovery for antimicrobial and anticancer agents.

- Research tools: In biochemical assays to study protein interactions and cellular pathways.

- Chemical probes: For investigating specific biological targets due to its unique structural features.

Interaction studies involving methyl 8-chloro-4-((3,5-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate focus on its ability to bind to specific proteins or enzymes. Techniques such as:

- Surface Plasmon Resonance (SPR): To measure binding affinities and kinetics.

- Fluorescence resonance energy transfer (FRET): To study interactions in live cells.

These studies help elucidate the compound's mechanism of action and identify potential therapeutic targets.

Several compounds share structural similarities with methyl 8-chloro-4-((3,5-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate. Notable examples include:

| Compound Name | Structure Highlights | Biological Activity |

|---|---|---|

| Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate | Contains difluorinated quinoline | Antimicrobial properties |

| Methyl 4-aminoquinoline carboxylate | Amino substitution at position 4 | Antimalarial activity |

| 8-Hydroxyquinoline derivatives | Hydroxy group at position 8 | Metal chelation and antimicrobial activity |

Uniqueness

Methyl 8-chloro-4-((3,5-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is unique due to its combination of a chloro substituent and a difluorobenzyl amine moiety, which may confer distinct pharmacological properties not observed in other similar compounds. Its specific interactions with biological targets could lead to novel therapeutic applications that leverage these unique features.